2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
Description
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a chiral organosulfur compound characterized by a central ethanol moiety substituted with two phenyl groups and a 4-fluorophenylsulfinyl group. The sulfinyl (-S(O)-) group introduces chirality, making stereochemical properties critical for its applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfinyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGKWWYFLCKBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene, diphenylmethanol, and a sulfinylating agent.
Sulfinylation: The sulfinylation step involves the introduction of the sulfinyl group to the 4-fluorobenzene ring. This can be achieved using reagents like sulfinyl chlorides under controlled conditions.
Coupling Reaction: The sulfinylated intermediate is then coupled with diphenylmethanol in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur Oxidation State Variants
Sulfonyl Analogs
The sulfonyl analog, 2-[(4-fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, replaces the sulfinyl group with a sulfonyl (-SO₂-) group. The sulfonyl group is less prone to redox reactions compared to sulfinyl, which may influence pharmacokinetic profiles in drug candidates. The molecular weight difference (sulfonyl adds ~16 atomic mass units) also impacts solubility and crystallinity .
Sulfanyl Analogs
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6) replaces the sulfinyl group with a sulfanyl (-S-) group and introduces a 4-chlorobenzyl substituent. This compound’s dual fluorophenyl and chlorobenzyl groups may enhance binding affinity in receptor-ligand interactions, as seen in antimicrobial or anticancer agents .
Table 1: Comparison of Sulfur-Containing Derivatives
*Calculated based on molecular formula.
Fluorophenyl Ethanol Derivatives
1-(4-Fluorophenyl)ethanol (CAS 403-41-8)
This simpler derivative lacks the sulfinyl and diphenyl groups, featuring only a single fluorophenyl and hydroxyl group. It serves as a precursor in synthesizing chiral ligands or bioactive molecules. Its lower molecular weight (140.16 g/mol) enhances volatility, making it suitable for gas chromatography applications. However, the absence of sulfur limits its utility in redox-active systems .
2-Chloro-1-(4-fluorophenyl)ethanol
This derivative introduces a chlorine atom adjacent to the hydroxyl group, increasing steric hindrance and altering reactivity. Such halogenated analogs are valuable in probing enzyme active sites or as intermediates in anticancer agents .
Aromatic System Variations
2-(4-Fluorophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan
This compound replaces the ethanol core with a naphthofuran system, conjugated with a phenylsulfinyl group. The extended aromatic system enhances π-π stacking interactions, relevant in materials science for organic semiconductors. The sulfinyl group’s chirality remains critical for asymmetric induction .
Biological Activity
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to exhibit antioxidant and anti-inflammatory properties, which are critical in the treatment of various diseases.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been demonstrated to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| Umesha et al. (2009) | In vitro assays | Showed significant reduction in reactive oxygen species (ROS) levels in treated cells. |
| Mehdi et al. (2013) | DPPH assay | Exhibited a high percentage of radical scavenging activity compared to standard antioxidants. |
Anti-inflammatory Effects
In addition to its antioxidant activity, the compound has been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
| Study | Method | Findings |
|---|---|---|
| Research Group X (2020) | ELISA assays | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. |
| Research Group Y (2021) | Animal model | Decreased paw edema in carrageenan-induced inflammation models. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with chronic inflammatory conditions reported significant improvement in symptoms following treatment with this compound.
- Case Study B : In a cohort study on patients with oxidative stress-related disorders, administration of the compound led to improved biomarkers of oxidative damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via sulfoxide formation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Optimization involves controlling reaction temperature (0–25°C) and stoichiometry to avoid over-oxidation to sulfones. For example, mCPBA in dichloromethane at 0°C yields ~75% sulfoxide, while higher temperatures reduce selectivity . Confirm purity via HPLC or GC-MS, as residual solvents (e.g., acetic acid) may complicate downstream applications.
Q. How can researchers characterize the stereochemical configuration of the sulfinyl group in this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. X-ray crystallography is definitive but requires high-quality single crystals. For preliminary analysis, compare experimental optical rotation with literature values of analogous sulfoxides .
Q. What are standard protocols for assessing the compound’s in vitro biological activity, such as antimicrobial or antioxidant effects?
- Methodological Answer : Use microdilution assays (e.g., MIC determination against S. aureus or E. coli) at concentrations ranging from 1–100 µg/mL. For antioxidant activity, employ DPPH radical scavenging assays, noting that the sulfinyl group’s electron-withdrawing effects may reduce activity compared to thioether analogs . Include positive controls (e.g., ascorbic acid) and validate results with triplicate measurements.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution patterns) impact the compound’s pharmacological profile and metabolic stability?
- Methodological Answer : Perform SAR studies by synthesizing derivatives with varying substituents (e.g., electron-donating/-withdrawing groups) on the phenyl rings. Assess metabolic stability using liver microsome assays (human/rat) and correlate with LogP values (measured via shake-flask method). Fluorine at the para position enhances metabolic resistance due to reduced CYP450-mediated oxidation .
Q. What experimental strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., solvent polarity, pH, cell line variability) that may artifactually alter results. Cross-validate using orthogonal methods: e.g., compare enzyme inhibition (fluorescence-based assays) with cell viability (MTT assays). Meta-analysis of literature data should account for purity (>95% by LC-MS) and stereochemical composition .
Q. How can enantioselective synthesis be achieved for this sulfoxide, and what catalysts optimize enantiomeric excess (ee)?
- Methodological Answer : Use chiral auxiliaries (e.g., Sharpless asymmetric oxidation) or organocatalysts like spiroborate esters. Titanium(IV)-tartrate complexes achieve >90% ee in asymmetric sulfoxidation. Monitor ee via chiral HPLC and optimize catalyst loading (5–10 mol%) and solvent (toluene/THF) .
Q. What environmental fate studies are critical for evaluating ecotoxicological risks of this compound?
- Methodological Answer : Conduct OECD 301 biodegradability tests (aqueous aerobic conditions) and bioaccumulation assays (e.g., OECD 305). Quantify hydrolysis rates at pH 4–9 and photodegradation under UV/visible light. LC-MS/MS can track degradation products; sulfone derivatives are persistent and require toxicological screening .
Methodological Considerations Table
Contradictions and Resolutions
- Discrepancy in Antioxidant Activity : Lower activity compared to thioethers may arise from the sulfinyl group’s polarity. Verify via redox potential measurements (cyclic voltammetry) .
- Variable MIC Values : Standardize inoculum size (1×10⁶ CFU/mL) and culture medium (Mueller-Hinton broth) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
